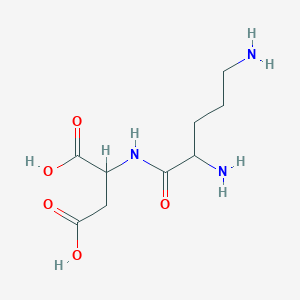
((s)-2,5-Diaminopentanoyl)-l-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((s)-2,5-Diaminopentanoyl)-l-aspartic acid is a non-proteinogenic amino acid primarily involved in the urea cycle, where it helps remove excess nitrogen from the body. This compound is also known for its nephroprotective properties, making it a subject of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((s)-2,5-Diaminopentanoyl)-l-aspartic acid typically involves the reaction between acetone and malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction yields Meldrum’s acid, which can then be further modified to produce the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to meet industrial standards .
化学反応の分析
Types of Reactions: ((s)-2,5-Diaminopentanoyl)-l-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
科学的研究の応用
((s)-2,5-Diaminopentanoyl)-l-aspartic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a crucial role in the urea cycle and has been studied for its nephroprotective properties . In medicine, it is being explored for its potential therapeutic effects in treating kidney diseases . In industry, it is used in the production of various chemicals and pharmaceuticals .
作用機序
The mechanism of action of ((s)-2,5-Diaminopentanoyl)-l-aspartic acid involves its role in the urea cycle, where it helps convert ammonia into urea for excretion. This process is crucial for maintaining nitrogen balance in the body. The compound interacts with various enzymes and molecular targets involved in the urea cycle, including arginase and ornithine transcarbamylase .
類似化合物との比較
Similar Compounds: Similar compounds to ((s)-2,5-Diaminopentanoyl)-l-aspartic acid include other non-proteinogenic amino acids such as l-ornithine and l-citrulline . These compounds also play roles in the urea cycle and have similar chemical properties.
Uniqueness: What sets this compound apart from these similar compounds is its specific nephroprotective properties and its unique role in certain biochemical pathways. This makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
2-(2,5-diaminopentanoylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c10-3-1-2-5(11)8(15)12-6(9(16)17)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOLRAYANGZVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













